molecular formula C23H34Cl2N2O3 B12776250 4-(2-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)ethyl)-1-piperazineethanol dihydrochloride CAS No. 87203-81-4

4-(2-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)ethyl)-1-piperazineethanol dihydrochloride

Katalognummer: B12776250
CAS-Nummer: 87203-81-4
Molekulargewicht: 457.4 g/mol
InChI-Schlüssel: POENFCOGJOYQBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)ethyl)-1-piperazineethanol dihydrochloride is a complex organic compound with a unique structure that includes a piperazine ring, a phenyl group, and an ethanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)ethyl)-1-piperazineethanol dihydrochloride typically involves multiple steps, including the formation of the piperazine ring, the introduction of the phenyl groups, and the addition of the ethanol moiety. Common reagents used in these reactions include piperazine, 3,4-dimethoxybenzaldehyde, and 4-methylbenzaldehyde. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)ethyl)-1-piperazineethanol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-(2-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)ethyl)-1-piperazineethanol dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(2-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)ethyl)-1-piperazineethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(4-Methoxyphenyl)propionic acid
  • 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-

Uniqueness

4-(2-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)ethyl)-1-piperazineethanol dihydrochloride is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.

Eigenschaften

CAS-Nummer

87203-81-4

Molekularformel

C23H34Cl2N2O3

Molekulargewicht

457.4 g/mol

IUPAC-Name

2-[4-[2-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)ethyl]piperazin-1-yl]ethanol;dihydrochloride

InChI

InChI=1S/C23H32N2O3.2ClH/c1-18-4-7-20(8-5-18)21(25-12-10-24(11-13-25)14-15-26)16-19-6-9-22(27-2)23(17-19)28-3;;/h4-9,17,21,26H,10-16H2,1-3H3;2*1H

InChI-Schlüssel

POENFCOGJOYQBJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(CC2=CC(=C(C=C2)OC)OC)N3CCN(CC3)CCO.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.